molecular formula C27H25Cl2N7O7 B7909956 eeyarestatin I CAS No. 1310099-63-8

eeyarestatin I

Cat. No.: B7909956
CAS No.: 1310099-63-8
M. Wt: 630.4 g/mol
InChI Key: JTUXTPWYZXWOIB-LBSHJFKMSA-N
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Description

Eeyarestatin I (EerI) is a small-molecule inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway, primarily targeting the p97/VCP (valosin-containing protein) complex . It disrupts the deubiquitination of ERAD substrates by binding to p97-associated deubiquitinating enzymes (DUBs), such as ataxin-3, thereby blocking proteasome-dependent degradation of misfolded proteins . This mechanism induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and triggers apoptosis in cancer cells via upregulation of the pro-apoptotic BH3-only protein NOXA .

EerI exhibits cytotoxic selectivity toward cancer cells (e.g., IC₅₀ = 4 ± 1.2 µM in JEKO-1 lymphoma cells) and has shown efficacy in reducing tumor growth in murine models . Beyond oncology, EerI has been studied in viral infection (e.g., SARS-CoV-2 inhibition) and neurological disorders (e.g., restoring GABA receptor function in epilepsy) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1310099-63-8

Molecular Formula

C27H25Cl2N7O7

Molecular Weight

630.4 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15-

InChI Key

JTUXTPWYZXWOIB-LBSHJFKMSA-N

SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Isomeric SMILES

CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

Biological Activity

Eeyarestatin I (ESI) is a small molecule recognized for its significant role in inhibiting endoplasmic reticulum-associated protein degradation (ERAD). This compound has garnered attention in the field of cellular biology and cancer research due to its multifaceted biological activities, particularly its ability to induce cell death in cancer cells and interfere with protein translocation processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and potential therapeutic applications.

  • Chemical Name : 3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineacetic acid 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide
  • Purity : ≥98%

This compound functions primarily as an inhibitor of the ERAD pathway by targeting several key processes:

  • Inhibition of p97-associated Deubiquitination : ESI disrupts the p97 complex, which is essential for the retrotranslocation of misfolded proteins from the ER to the cytosol for degradation. By inhibiting this process, ESI leads to the accumulation of polyubiquitinated proteins within cells .
  • Interference with Protein Translocation : ESI inhibits Sec61-mediated protein translocation at the ER membrane, affecting both anterograde and retrograde transport of vesicular cargoes. This inhibition can lead to substantial changes in cellular homeostasis and function .
  • Induction of ER Stress : The compound triggers an unfolded protein response (UPR), activating transcription factors such as ATF4 and ATF3, which subsequently upregulate pro-apoptotic proteins like NOXA . This pathway is particularly relevant in cancer therapy as it can selectively induce apoptosis in cancer cells while sparing normal cells.

Cytotoxicity

This compound exhibits preferential cytotoxicity towards cancer cells. Research indicates that ESI induces cell death through mechanisms involving:

  • Activation of Pro-apoptotic Pathways : By enhancing the expression of NOXA, ESI promotes apoptosis in cancer cells .
  • Disruption of Cellular Homeostasis : The inhibition of protein degradation pathways leads to cellular stress responses that can culminate in cell death.

Case Studies

  • Toxin Dislocation Inhibition : In studies involving toxins such as ricin and Shiga-like toxins (SLTx), ESI was shown to delay the delivery of these toxins to the ER, thereby reducing their cytotoxic effects. This indicates that ESI can interfere with the early stages of toxin dislocation, providing a potential therapeutic strategy against toxin-mediated damage .
  • Effects on Organelles : Prolonged exposure to ESI results in extensive vacuolation of the ER, consistent with pathological changes associated with ER stress. This morphological alteration suggests that ESI's action extends beyond mere inhibition of protein degradation to include significant impacts on organelle integrity and function .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Inhibition of ERADPrevents degradation of misfolded proteins
CytotoxicityInduces apoptosis preferentially in cancer cells
Interference with Toxin DislocationDelays delivery of toxins like ricin and SLTx
Induction of ER StressActivates UPR pathways leading to NOXA expression

Chemical Reactions Analysis

Structural Features Governing Reactivity

Eeyarestatin I comprises two functional domains (Figure 1):

  • Nitrofuran-containing (NFC) moiety : Directly interacts with p97 ATPase via hydrogen bonding and hydrophobic interactions.

  • Aromatic domain : Localizes the compound to the endoplasmic reticulum (ER) membrane, enhancing target specificity .

Table 1: Key Structural Domains and Their Roles

DomainFunctional RoleBinding Target
NFC moietyInhibits p97 ATPase activityD1 ATPase domain of p97
Aromatic domainER membrane localizationLipid bilayer/ER membrane

Mechanistic Interactions with p97 ATPase

This compound binds p97 (VCP), an AAA+ ATPase critical for ER-associated degradation (ERAD), with a dissociation constant (Kd) of 5–10 µM . Surface plasmon resonance (SPR) assays confirmed direct binding, independent of p97’s N-terminal co-factor binding domain . This interaction disrupts p97’s ATPase activity, preventing deubiquitination of ERAD substrates and stabilizing polyubiquitinated proteins .

Key Findings:

  • Inhibition of Deubiquitination : Blocks ataxin-3-mediated cleavage of ubiquitin chains on ERAD substrates .

  • ATPase Activity Suppression : Reduces p97’s ATP hydrolysis by >70% at 10 µM .

Inhibition of ERAD and Protein Translocation

This compound exhibits dual inhibitory effects:

Table 2: Biochemical Targets and Effects

TargetEffectIC50/EC50
ERAD (p97-dependent)Stabilizes polyubiquitinated MHC-I HC4 µM (cytotoxicity)
Sec61-mediated translocationBlocks N-glycosylation of nascent proteins~70 µM (in vitro)
  • ERAD Inhibition : Prevents dislocation of misfolded proteins (e.g., MHC class I heavy chains) from the ER to the cytosol, as shown in pulse-chase experiments .

  • Sec61 Blockade : Inhibits cotranslational translocation of proteins into the ER, evidenced by reduced N-glycosylation in cell-free assays .

Redox Activity and Epigenetic Effects

The nitrofuran group confers redox activity, contributing to:

  • ER Stress Induction : Activates the unfolded protein response (UPR), upregulating ATF3/ATF4 transcription factors .

  • Epigenetic Derepression : Reduces mono-ubiquitinated histone H2A (H2AK119ub), relieving repression of the NOXA promoter .

Table 3: Stress Response Activation

PathwayOutcomeExperimental Evidence
UPR (ATF4/ATF3)Upregulates pro-apoptotic NOXAqRT-PCR and ChIP assays
Ubiquitin signalingAccumulation of polyubiquitinated proteinsImmunoblotting

Synergistic Cytotoxicity with Proteasome Inhibitors

This compound enhances the efficacy of proteasome inhibitors (e.g., bortezomib) by:

  • Amplifying ER stress via complementary mechanisms (ERAD + proteasome inhibition).

  • Increasing NOXA expression 3-fold compared to monotherapy .

In Vivo Data:

  • Tumor Growth Suppression : 10 µM this compound reduced H1299 xenograft growth by 40% in nude mice (p < 0.01 vs. control) .

Selectivity and Off-Target Interactions

This compound does not inhibit:

  • Proteasomal degradation of cytosolic N-end rule substrates (e.g., Ub-RGFP) .

  • Lysosomal cysteine proteases or ubiquitin conjugation machinery .

Comparison with Similar Compounds

p97/VCP Inhibitors

EerI belongs to a class of p97 inhibitors that disrupt protein homeostasis by targeting the ATPase activity or associated DUBs of the p97 complex. Key comparators include:

Compound Mechanism IC₅₀ (Biochemical/Cellular) Key Findings References
Eeyarestatin I Inhibits p97-associated DUBs ~8 µM (cellular) Induces ER stress and NOXA-dependent apoptosis; synergistic with SAHA
DBeQ ATPase inhibitor 1.7 µM / 2.4 µM Broad-spectrum p97 inhibition; less selective than EerI
NMS-873 Allosteric ATPase inhibitor 30 nM / 60 nM Potent cytotoxicity but limited therapeutic window
CB-5083 ATPase inhibitor 11 nM / 250 nM Advanced to clinical trials; causes on-target toxicity in normal tissues

Key Insights :

  • EerI uniquely targets DUB interactions rather than ATPase activity, reducing off-target effects compared to ATPase inhibitors like CB-5083 .
  • However, its higher IC₅₀ (~8 µM) suggests lower potency than NMS-873 or CB-5083 .

Proteasome and ERAD Inhibitors

EerI is often compared to proteasome inhibitors (e.g., bortezomib) and ERAD disruptors due to overlapping mechanisms in inducing ER stress.

Compound Mechanism Efficacy (CBS I278T Rescue) Cytotoxicity (Cancer vs. Normal Cells) Key Findings
This compound ERAD inhibition via p97-DUB block 374% H₂S signal increase Preferential cancer cell toxicity Synergizes with bortezomib; induces NOXA
Bortezomib Proteasome inhibition 574% H₂S signal increase High cytotoxicity in both cell types FDA-approved for myeloma; limited by peripheral neuropathy
Bafilomycin A1 V-ATPase inhibitor 200% H₂S signal increase Non-selective toxicity Blocks lysosomal degradation; less specific to ERAD

Key Insights :

  • EerI and bortezomib synergize by dual activation of ER stress and NOXA, but EerI’s lower cytotoxicity in normal cells may offer a safer profile .
  • Bafilomycin’s broad lysosomal inhibition contrasts with EerI’s precise ERAD targeting .

Combination Therapies

EerI enhances the efficacy of compounds promoting protein folding or epigenetic modulation:

Combination Mechanism Synergy Outcome References
EerI + SAHA SAHA promotes chaperone-assisted folding Additive restoration of GABA receptor function; 2-fold ↑ chloride currents vs. monotherapy
EerI + FTS FTS induces UPR; EerI blocks ERAD CRISPR knockout of HRD1/SEL1L sensitizes PDAC cells to FTS-induced apoptosis

Key Insights :

  • EerI’s ERAD inhibition complements folding enhancers (e.g., SAHA) or UPR activators (e.g., FTS), highlighting its versatility .

Key Insights :

  • EerI’s antiviral effect is context-dependent, with weaker activity compared to Sec61-targeted agents like Apratoxin S4 .

Q & A

Q. What experimental approaches are recommended to assess Eeyarestatin I's inhibition of ERAD in vitro?

this compound (EerI) inhibits ERAD by targeting the p97/VCP ATPase and Sec61 translocon complex. For in vitro studies:

  • Concentration range : 2.5–40 μM for 48 hours in A549 or H358 cells .
  • Key assays :
    • Cell viability : Use MTT or similar assays to quantify dose-dependent cell death.
    • ER stress markers : Monitor Bip (GRP78) and CHOP via Western blot (WB). Significant elevation occurs at ≥20 μM .
    • Ubiquitination : Detect dose-dependent ubiquitination of PERK and IRE1α using ubiquitin-specific antibodies .
  • Controls : Include MG132 (proteasome inhibitor) to distinguish ERAD-specific effects from general proteasomal inhibition .

Q. How should this compound be solubilized and stored for in vitro studies?

  • Solubility : Dissolve in DMSO at 30 mg/mL (35.7 mM). Heat to 37°C and sonicate to ensure homogeneity .
  • Storage : Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent precipitation .
  • Working solution : Dilute in culture media to final DMSO concentration ≤0.1% to avoid solvent toxicity .

Q. What molecular targets of this compound are critical for its ERAD inhibitory activity?

EerI exhibits dual functionality:

  • p97/VCP binding : The nitro group in its structure directly inhibits p97 ATPase activity, blocking deubiquitination by ataxin-3 .
  • Sec61 translocon inhibition : Prevents nascent protein translocation into the ER lumen, leading to accumulation of misfolded proteins .
  • Membrane localization : The aromatic domain anchors EerI to the ER membrane, enhancing target specificity .

Q. How does this compound induce apoptosis in cancer cells?

  • NOXA upregulation : EerI triggers ER stress, activating the unfolded protein response (UPR) and upregulating pro-apoptotic NOXA .
  • Cell death assays : Use Annexin V/PI staining or caspase-3/7 activity assays to confirm apoptosis. Dose-dependent effects peak at 40 μM in A549 cells .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound's antitumor efficacy?

  • Dosing regimen : Administer 2.5 mg/kg/day via intraperitoneal (IP) injection in a vehicle containing DMSO (0.5–1%), PEG300 (30–40%), and SLS (0.5%) .
  • Tumor models : Use H1299 or JEKO-1 xenografts. Measure tumor volume weekly and compare to vehicle controls (DMSO/saline) .
  • Combination therapy : Alternate EerI with erlotinib (EGFR inhibitor) every 48 hours to assess synergistic effects .

Q. How can structural modifications of this compound optimize its ERAD inhibitory activity?

  • Domain-swapping experiments : Replace the aromatic membrane-binding domain with alternative hydrophobic groups (e.g., phenyl) while retaining the nitro-furan moiety. Test membrane localization via fluorescence microscopy and p97 binding via co-immunoprecipitation (co-IP) .
  • SAR analysis : Compare IC50 values in cell viability assays and ER stress marker induction across analogs .

Q. How to resolve discrepancies in reported IC50 values across cell lines?

  • Cell-specific factors :
    • JEKO-1 cells : IC50 = 4 μM due to high ERAD dependency .
    • A549 cells : IC50 = 20 μM for ER stress marker induction .
  • Methodology :
    • Standardize assay conditions (e.g., exposure time, serum concentration).
    • Validate ERAD inhibition via WB for polyubiquitinated proteins (e.g., MHC I heavy chain) .

Q. What methodologies confirm this compound's dual role in protein trafficking inhibition?

  • Retrograde transport assays : Treat cells with EerI (4–8 μM) and monitor cholera toxin B subunit (CTxB) localization. EerI blocks CTxB transport from the plasma membrane to the ER .
  • Glycosylation assays : Use PNGase F treatment to detect underglycosylated proteins via WB, indicating disrupted Sec61-mediated translocation .

Q. How to optimize this compound's formulation for in vivo delivery?

  • Vehicle composition : 10% DMSO + 40% PEG300 + 5% SLS in saline. Filter-sterilize (0.22 μm) and validate stability via HPLC .
  • Dose escalation : Test 1–5 mg/kg in BALB/c mice to determine maximum tolerated dose (MTD) without hepatotoxicity .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound's effects on cell migration and invasion?

  • Context-dependent outcomes :
    • Pro-migratory effects : At 20 μM, EerI induces EMT-like phenotypes in A549 cells via prolonged ER stress .
    • Anti-migratory effects : In H1299 models, EerI reduces tumor growth by upregulating NOXA .
  • Resolution : Conduct scratch/wound-healing assays alongside Boyden chamber assays to differentiate migration from invasion. Correlate with EMT marker expression (e.g., Snail, E-cadherin) .

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